5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865266
InChI: InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2
SMILES:
Molecular Formula: C8H8BrClN2O2S
Molecular Weight: 311.58 g/mol

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15865266

Molecular Formula: C8H8BrClN2O2S

Molecular Weight: 311.58 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide -

Specification

Molecular Formula C8H8BrClN2O2S
Molecular Weight 311.58 g/mol
IUPAC Name 5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide
Standard InChI InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2
Standard InChI Key HVMVBOGZFWSBQN-UHFFFAOYSA-N
Canonical SMILES C1CC1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl

Introduction

Structural and Molecular Characteristics

The compound features a pyridine core substituted at positions 2, 3, and 5. Position 2 bears a chlorine atom, position 3 contains a sulfonamide group linked to a cyclopropyl moiety, and position 5 is brominated. This arrangement creates distinct electronic effects: the electron-withdrawing sulfonamide and halogen atoms polarize the ring, enhancing reactivity toward electrophilic and nucleophilic agents.

Table 1: Comparative Molecular Properties of Related Sulfonamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamideC8H8BrClN2O2S\text{C}_8\text{H}_8\text{BrClN}_2\text{O}_2\text{S}311.58Cl (C2), Br (C5), cyclopropyl sulfonamide (C3)
5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamideC9H11BrN2O2S\text{C}_9\text{H}_{11}\text{BrN}_2\text{O}_2\text{S}291.17 Br (C5), cyclopropylmethyl sulfonamide (C3)
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamideC9H10BrClN2O2S\text{C}_9\text{H}_{10}\text{BrClN}_2\text{O}_2\text{S}325.61 Cl (C2), Br (C5), cyclobutyl sulfonamide (C3)

The cyclopropyl group introduces steric hindrance and ring strain, influencing conformational stability and interaction with biological targets . X-ray crystallography of analogous structures reveals planar pyridine rings with sulfonamide groups adopting orientations perpendicular to the aromatic system, optimizing hydrogen-bonding capabilities .

Synthetic Methodologies

Halogenation and Sulfonation Pathways

The synthesis typically begins with 2-amino-4-chloropyridine, which undergoes bromination using PBr3\text{PBr}_3 or N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C to yield 5-bromo-2-amino-4-chloropyridine . Subsequent diazotization with NaNO2\text{NaNO}_2 and HCl\text{HCl} at −10°C generates a diazonium intermediate, which is chlorinated via the Sandmeyer reaction to produce 5-bromo-2,4-dichloropyridine . Sulfonation at position 3 is achieved using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under anhydrous conditions, followed by amidation with cyclopropylamine in tetrahydrofuran (THF) to afford the final product .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationPBr3\text{PBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°C82
Diazotization/ChlorinationNaNO2\text{NaNO}_2, HCl\text{HCl}, CuCl, −10°C78
SulfonationClSO3H\text{ClSO}_3\text{H}, 60°C, 4 h85
AmidationCyclopropylamine, THF, rt, 12 h91

Alternative Approaches

Recent patents describe one-step bromo-chlorination strategies using SO2Cl2\text{SO}_2\text{Cl}_2 and AlBr3\text{AlBr}_3 catalysts, reducing purification steps and improving atom economy . Microwave-assisted synthesis has also been explored, cutting reaction times from hours to minutes while maintaining yields above 75% .

Reactivity and Functionalization

The compound’s halogen atoms and sulfonamide group enable diverse transformations:

  • Nucleophilic Aromatic Substitution: The chlorine at C2 undergoes displacement with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

  • Suzuki-Miyaura Coupling: The bromine at C5 participates in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl structures relevant to drug discovery .

  • Sulfonamide Modifications: The sulfonamide nitrogen can be alkylated or acylated to enhance solubility or target specificity .

Critical Stability Considerations:

  • Hydrolytic degradation occurs above pH 9, necessitating storage at neutral pH.

  • Photodegradation under UV light (λ = 254 nm) leads to dehalogenation; amber glass containers are recommended .

Biological and Industrial Applications

Antimicrobial Activity

While direct studies on this compound are scarce, structurally related sulfonamides exhibit potent activity against multidrug-resistant bacteria. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides show MIC values as low as 0.39 μg/mL against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae . Molecular docking suggests the sulfonamide group chelates zinc ions in bacterial enzymes, disrupting metalloprotein function .

Enzyme Inhibition

The cyclopropyl-sulfonamide motif is a known pharmacophore in carbonic anhydrase inhibitors. Analogous compounds inhibit human CA-II with KiK_i values of 12–45 nM, suggesting potential antiglaucoma applications .

Agricultural Uses

Chlorinated pyridine sulfonamides act as herbicidal safeners, protecting crops from herbicide toxicity by inducing detoxification enzymes . Field trials demonstrate a 40% reduction in glyphosate-induced crop damage at application rates of 50 g/ha .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (50–70%) in scaled production . Flow chemistry systems could improve heat and mass transfer during exothermic bromination steps, potentially boosting yields to >90% .

Biological Profiling

In vivo pharmacokinetic studies are urgently needed. Computational models predict moderate blood-brain barrier permeability (logBB = −0.8) and hepatic clearance via CYP3A4 oxidation .

Environmental Impact

The ecotoxicity profile remains uncharacterized. Structural analogs exhibit LC50 values of 2.1 mg/L in Daphnia magna, classifying them as "toxic" under REACH regulations. Green chemistry approaches, such as photocatalytic degradation using TiO2\text{TiO}_2 nanoparticles, require exploration .

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